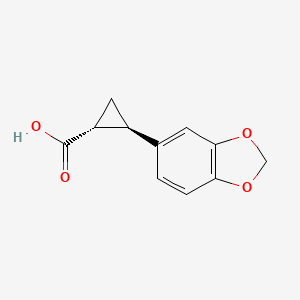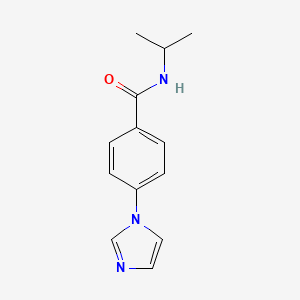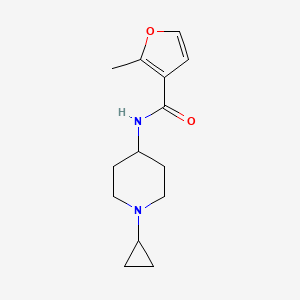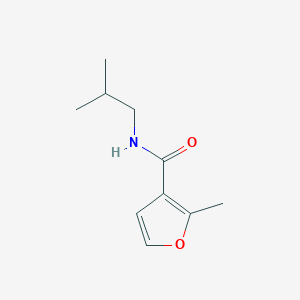![molecular formula C15H12ClN5O B7495970 2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7495970.png)
2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]benzamide is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and is commonly known as TAK-659.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]benzamide involves the inhibition of BTK. BTK is a cytoplasmic tyrosine kinase that plays a crucial role in B-cell receptor signaling. Inhibition of BTK leads to the suppression of downstream signaling pathways, which ultimately results in the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]benzamide has been shown to have potent biochemical and physiological effects. It has been found to inhibit B-cell proliferation and survival, leading to the suppression of B-cell malignancies. Additionally, it has been shown to have anti-inflammatory effects, which may be useful in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]benzamide is its potency as a BTK inhibitor. This makes it a useful tool for studying B-cell receptor signaling and the role of BTK in B-cell malignancies. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]benzamide. One direction is the development of more potent and selective BTK inhibitors that can be used in the treatment of B-cell malignancies. Another direction is the investigation of the anti-inflammatory effects of this compound and its potential use in the treatment of autoimmune diseases. Additionally, the development of more soluble analogs of this compound may improve its utility in experimental settings.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]benzamide involves the reaction of 3-methyl-4-(tetrazol-1-yl)aniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of the desired product, which can be purified using standard techniques such as column chromatography.
Applications De Recherche Scientifique
2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in B-cell receptor signaling. BTK inhibitors have been shown to be effective in the treatment of B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma.
Propriétés
IUPAC Name |
2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O/c1-10-8-11(6-7-14(10)21-9-17-19-20-21)18-15(22)12-4-2-3-5-13(12)16/h2-9H,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYCBJSPRRKZPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2Cl)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3,3-dimethylbutan-1-one](/img/structure/B7495918.png)
![[2-(2,5-Dimethylphenyl)-2-oxoethyl] 3-morpholin-4-ylsulfonylbenzoate](/img/structure/B7495932.png)

![5-[(2-oxopyridin-1-yl)methyl]-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]furan-2-carboxamide](/img/structure/B7495952.png)

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl(furan-3-yl)methanone](/img/structure/B7495962.png)
![2-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B7495969.png)
![2-[3-(2,5-Dimethylphenoxy)propylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7495983.png)
![1-[(1-Benzylpiperidin-4-yl)amino]-3-(3-methylphenoxy)propan-2-ol](/img/structure/B7495991.png)
![[4-(3-Fluoro-4-methylbenzoyl)-1,4-diazepan-1-yl]-phenylmethanone](/img/structure/B7495995.png)
![1-(2,4-Difluorophenyl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea](/img/structure/B7495997.png)